molecular formula C6H6ClFN2 B597377 (3-Chloro-5-fluoropyridin-2-yl)methanamine CAS No. 1211578-98-1

(3-Chloro-5-fluoropyridin-2-yl)methanamine

Cat. No.: B597377
CAS No.: 1211578-98-1
M. Wt: 160.576
InChI Key: KKJMCACONZERJV-UHFFFAOYSA-N
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Description

(3-Chloro-5-fluoropyridin-2-yl)methanamine: is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of chlorine and fluorine atoms attached to a pyridine ring, along with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-chloro-5-fluoropyridine with formaldehyde and ammonia under controlled conditions to yield the desired product .

Industrial Production Methods: In industrial settings, the production of (3-Chloro-5-fluoropyridin-2-yl)methanamine may involve large-scale halogenation reactions followed by amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction temperatures and pressures are crucial in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: (3-Chloro-5-fluoropyridin-2-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, (3-Chloro-5-fluoropyridin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new pharmaceuticals and agrochemicals due to its reactivity and versatility .

Biology and Medicine: In biological and medical research, this compound is studied for its potential therapeutic properties. It may serve as a precursor for the synthesis of drugs targeting specific biological pathways. Its halogenated structure is of interest for the development of new antimicrobial and anticancer agents .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various manufacturing processes .

Mechanism of Action

The mechanism of action of (3-Chloro-5-fluoropyridin-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of halogen atoms enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

  • (3-Chloro-2-fluorophenyl)methanamine
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
  • (3-Chloro-5-fluoropyridin-2-yl)methanamine hydrochloride

Comparison: Compared to similar compounds, this compound is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical properties, making it more suitable for certain applications. For example, the presence of both chlorine and fluorine atoms can enhance its reactivity and binding affinity in biological systems .

Properties

IUPAC Name

(3-chloro-5-fluoropyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2/c7-5-1-4(8)3-10-6(5)2-9/h1,3H,2,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJMCACONZERJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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